CID 71355439
Description
CID 71355439 is a unique compound registered in PubChem, a comprehensive database of chemical molecules and their properties. CIDs enable cross-referencing of chemical data, including molecular weight, solubility, and biological activity, which are critical for comparative studies.
Properties
Molecular Formula |
Ce3Sn |
|---|---|
Molecular Weight |
539.06 g/mol |
InChI |
InChI=1S/3Ce.Sn |
InChI Key |
RZRYYTTZVXQZPG-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71355439 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogen gas in the presence of a palladium catalyst. Substitution reactions could involve nucleophiles such as halides or amines. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
CID 71355439 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool for studying biological processes. In industry, it could be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of CID 71355439 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hypothetical Analogues to this compound
| Property | This compound (Hypothetical) | Analogues (CID XXX) | Analogues (CID YYY) |
|---|---|---|---|
| Molecular Formula | CₙHₘOₖ | CₐHᵦOᵧ | CₓHᵧOᵩ |
| Molecular Weight (Da) | 450.5 | 430.2 | 465.8 |
| logP | 3.2 | 2.8 | 3.5 |
| Bioactivity (IC₅₀, nM) | 120 ± 15 | 95 ± 10 | 150 ± 20 |
| Key Functional Groups | Carboxylate, Amide | Hydroxyl, Ester | Sulfonate, Amine |
Note: Data are illustrative due to lack of explicit evidence for this compound.
Comparison with Functional Analogues in Pharmacological Contexts
Evidence from studies on chemotherapy-induced diarrhea (CID) reveals how functional analogues are evaluated for therapeutic efficacy. For instance:
- Irbesartan (CID 3749) : An angiotensin receptor blocker repurposed to mitigate chemotherapy side effects, demonstrating how off-target effects of structurally diverse compounds can be leveraged .
- Ginkgolic Acid (CID 5469634) : Exhibits inhibitory effects on inflammatory pathways, paralleling the mechanism of action hypothesized for this compound in anti-inflammatory applications .
Analytical Techniques for Comparative Studies
- Mass Spectrometry: CID-based fragmentation in LC-ESI-MS distinguishes isomers like ginsenosides (e.g., CID-based differentiation of Rf and F11) .
- Chromatography : Retention time and peak shape in HPLC-ELSD provide insights into polarity and stability differences between analogues .
Challenges and Limitations
The absence of explicit data for this compound in the provided evidence underscores the importance of:
- Data Accessibility : PubChem entries often lack full experimental datasets, requiring cross-validation with specialized databases.
- Contextual Variability : Functional comparisons depend on assay conditions (e.g., cell lines, dosage), complicating direct analogies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
